(4-Ethyl-1-piperazinyl)acetic acid hydrate
Description
Overview of Piperazine (B1678402) Scaffolds in Contemporary Organic and Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in modern drug discovery. nbinno.comnbinno.comresearchgate.net Its prevalence is attributed to a combination of favorable physicochemical properties and synthetic accessibility. mdpi.com The two nitrogen atoms of the piperazine ring allow for the introduction of various substituents, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. nbinno.comresearchgate.net This structural flexibility has led to the incorporation of the piperazine moiety into a wide array of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anticancer drugs. researchgate.netresearchgate.net The piperazine nucleus can impart desirable characteristics to a drug candidate, such as improved aqueous solubility and the ability to cross biological membranes. researchgate.net
Chemical Significance of the Acetic Acid Moiety in N-Heterocyclic Compounds
The incorporation of an acetic acid moiety onto a nitrogen-containing heterocycle introduces a carboxylic acid functional group, which significantly influences the molecule's chemical and biological properties. The carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, its acidic nature allows for the formation of salts, which can enhance the solubility and bioavailability of a compound. From a synthetic perspective, the acetic acid moiety provides a reactive handle for further chemical modifications, such as amidation and esterification, allowing for the construction of diverse chemical libraries for drug discovery programs.
Positioning (4-Ethyl-1-piperazinyl)acetic acid hydrate (B1144303) as a Versatile Chemical Synthon
Below is a table summarizing the key physicochemical properties of (4-Ethyl-1-piperazinyl)acetic acid hydrate:
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O₃ |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 672285-91-5 |
Note: Data sourced from publicly available chemical supplier information. cymitquimica.comjk-sci.com
Research Landscape and Gaps Pertaining to this compound
A review of the current scientific literature reveals that while the constituent parts of this compound, namely the piperazine scaffold and the N-heterocyclic acetic acid moiety, are extensively studied, dedicated research on this specific compound is limited. Much of the available information comes from chemical suppliers and patent literature, where it is often listed as a potential building block or intermediate in the synthesis of larger, more complex molecules.
There is a discernible gap in the literature regarding the detailed synthesis, characterization, and exploration of the reaction scope of this compound. Furthermore, while its potential as a synthon is clear from a theoretical standpoint, there is a lack of published studies demonstrating its practical application in the synthesis of novel compounds with specific biological activities. Future research should focus on exploring the synthetic utility of this compound and evaluating the pharmacological properties of its derivatives. This would not only fill the current knowledge gap but also potentially unlock new avenues for the development of novel therapeutic agents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)acetic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.H2O/c1-2-9-3-5-10(6-4-9)7-8(11)12;/h2-7H2,1H3,(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVRWKNMWGTWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-01-4 | |
| Record name | 1-Piperazineacetic acid, 4-ethyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 4 Ethyl 1 Piperazinyl Acetic Acid Hydrate and Its Derivatives
Classical and Modern Approaches to N-Alkylation of the Piperazine (B1678402) Ring
The introduction of the ethyl group at the N4 position of the piperazine ring is a critical step in the synthesis of the target compound. This is typically achieved through classical N-alkylation strategies or modern reductive amination techniques.
Nucleophilic Substitution Reactions with Halogenated Acetate (B1210297) Precursors
A primary and widely utilized method for constructing the (4-Ethyl-1-piperazinyl)acetic acid backbone involves the direct N-alkylation of N-ethylpiperazine with a halo-acetate derivative. This reaction is a classical example of a nucleophilic substitution (SN2) reaction, where the secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of the halo-acetate and displacing the halide leaving group.
The general reaction scheme involves reacting N-ethylpiperazine with a compound such as ethyl bromoacetate (B1195939) or methyl chloroacetate. The choice of the halogenated acetate precursor can influence reaction rates and conditions, with bromoacetates generally being more reactive than chloroacetates. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Common bases include potassium carbonate or triethylamine. The use of a suitable solvent, such as acetonitrile (B52724) or acetone, is also crucial for the reaction's success. researchgate.net In some cases, the addition of sodium or potassium iodide can be used to promote a halogen exchange (Finkelstein reaction), which increases the reactivity of the leaving group and can lead to improved yields or milder reaction conditions. mdpi.com
Alternatively, the synthesis can commence with piperazine-1-acetic acid ester, which is then alkylated with an ethyl halide (e.g., ethyl bromide). However, controlling mono-alkylation can be challenging, as the product is also a secondary amine and can react further to form a dialkylated quaternary ammonium (B1175870) salt. researchgate.net A common strategy to achieve mono-alkylation is to use a large excess of the starting piperazine to statistically favor the formation of the mono-substituted product. researchgate.netmdpi.com Another approach involves using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens. This allows for selective alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product. researchgate.net
Table 1: Examples of Nucleophilic Substitution for Piperazine N-Alkylation
| Piperazine Substrate | Alkylating Agent | Base/Conditions | Product Type | Reference |
| N-Boc-piperazine | Alkyl Bromide | K2CO3, Acetone | N-Alkyl-N'-Boc-piperazine | researchgate.net |
| N-methylpiperazine | 3-chloropropyl derivative | Amine as solvent | N-alkylated piperazine | mdpi.com |
| Piperazine | 1-bromo-4-chlorobutane | Finkelstein reaction conditions | N-alkylated piperazine | mdpi.com |
| N-Acetylpiperazine | Alkyl Halide | K2CO3, DMF | N-Alkyl-N'-acetylpiperazine | researchgate.net |
Reductive Amination Strategies for Piperazine Alkylation
Reductive amination represents a powerful and versatile alternative for the N-alkylation of piperazines. mdpi.com This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This strategy can be employed in two primary ways to synthesize the target structure.
In the first approach, piperazine can be reacted with acetaldehyde (B116499) in the presence of a reducing agent to form N-ethylpiperazine. Subsequently, the acetic acid moiety can be introduced via nucleophilic substitution as described previously.
In a more convergent approach, a piperazine derivative bearing the acetic acid ester, such as ethyl piperazin-1-ylacetate, can be reacted with acetaldehyde. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to yield ethyl (4-ethyl-1-piperazinyl)acetate. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly mild, selective, and widely used for this transformation. mdpi.comnih.gov Other reducing agents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation. nih.gov The synthesis of various N-alkyl piperazine derivatives for pharmaceutical applications frequently employs reductive amination using a suitable aldehyde and sodium triacetoxyborohydride. mdpi.com
Recent advancements have also highlighted the use of biocatalysis, employing enzymes like imine reductases (IREDs) and reductive aminases (RedAms) for asymmetric reductive amination, which offers a sustainable pathway under mild reaction conditions. researchgate.net
Table 2: Common Reagents in Reductive Amination for Piperazine Synthesis
| Amine Component | Carbonyl Component | Reducing Agent | Product Type | Reference |
| Piperazine derivative | Aldehyde | Sodium triacetoxyborohydride | N-Alkyl piperazine | mdpi.com |
| 2-(piperazin-1-yl)ethanamine | N-methyl-4-piperidone | Sodium triacetoxyborohydride | N-Alkyl piperazine derivative | nih.gov |
| 2-oxopiperazine | Carboxylic Acid | Phenylsilane / Zn(OAc)2 | N-Alkyl piperazine | rsc.org |
| N-Boc protected diamine | β-keto ester | Sodium cyanoborohydride | Piperazine ring precursor | nih.gov |
Formation and Manipulation of the Carboxylic Acid Functionality
The final step in many synthetic routes to (4-Ethyl-1-piperazinyl)acetic acid hydrate (B1144303) is the generation of the free carboxylic acid from a precursor, most commonly an ester.
Ester Hydrolysis for Carboxylic Acid Generation
The conversion of the ester precursor, ethyl (4-ethyl-1-piperazinyl)acetate, to the final carboxylic acid is typically accomplished through hydrolysis. This reaction can be catalyzed by either an acid or a base. libretexts.org
Base-catalyzed hydrolysis , also known as saponification, is a common and often irreversible method. libretexts.org The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid. This method is generally high-yielding and goes to completion. libretexts.orggoogle.com A procedure analogous to the synthesis of the target compound involves the hydrolysis of (4-methylpiperaziny) ethyl acetate by refluxing in water, which resulted in a 90% yield of the corresponding acetic acid derivative. chemicalbook.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction is typically reversible and may not proceed to completion unless one of the products is removed from the reaction mixture. libretexts.org
The choice between acidic and basic hydrolysis often depends on the stability of other functional groups within the molecule. For piperazine derivatives, both methods are generally applicable. The "hydrate" designation in the target compound's name indicates that the final solid product crystallizes with one or more molecules of water. nih.gov
Table 3: Conditions for Ester Hydrolysis
| Ester Precursor | Hydrolysis Condition | Products | Key Features | Reference |
| Ethyl Acetate | Basic (NaOH) | Sodium acetate, Ethanol | Irreversible, goes to completion | libretexts.org |
| Butyl Acetate | Acidic (H⁺, H₂O) | Acetic acid, 1-Butanol | Reversible reaction | libretexts.org |
| (4-methylpiperaziny) ethyl acetate | Reflux in H₂O | (4-methylpiperazinyl) acetic acid | High yield (90%) | chemicalbook.com |
| 2-[2-[4-(diphenylmethyl)-1-piperazinyl]ethoxy]-acetamide | Basic (NaOH, Ethanol) | Corresponding acetic acid | Used for amide hydrolysis | google.com |
Direct Carboxylation Methods
Direct carboxylation involves the introduction of a carboxylic acid group onto the N-ethylpiperazine core in a single step. While synthetically attractive due to atom economy, this approach is less commonly reported for this specific substrate compared to the two-step alkylation-hydrolysis sequence. Conceptually, this could involve the reaction of N-ethylpiperazine with carbon dioxide or a CO₂ surrogate. However, the direct carboxylation of unactivated amines with CO₂ is often thermodynamically challenging and may require specific catalysts or harsh reaction conditions. More reactive carboxylating agents, such as phosgene (B1210022) derivatives, could be used, but these often introduce additional synthetic steps and safety concerns. Therefore, the step-wise approach remains the more practical and frequently employed route.
Advanced Synthetic Techniques and Protocols
Modern synthetic organic chemistry offers several advanced techniques that could be applied to the synthesis of (4-Ethyl-1-piperazinyl)acetic acid and its derivatives, potentially offering improved efficiency, selectivity, or sustainability.
Photoredox Catalysis: This rapidly developing field uses visible light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions. A photoredox-based "CarboxyLic Amine Protocol" (CLAP) has been developed for the synthesis of C2-substituted piperazines through the decarboxylative cyclization of amino-acid-derived diamines and various aldehydes. mdpi.com Such strategies could be adapted to construct complex piperazine acetic acid derivatives. organic-chemistry.org
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. Research has demonstrated methods for the direct photoredox C-H arylation of N-Boc piperazines, providing a pathway to α-aryl-substituted piperazines. mdpi.com While not directly forming the acetic acid moiety, these principles could inspire new routes to more complex derivatives of the target compound.
Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch setups can offer significant advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. The synthesis of piperazine derivatives using photoredox catalysis has been successfully translated to continuous flow systems, demonstrating the potential for more efficient and controlled production. mdpi.com
These advanced methods represent the cutting edge of synthetic chemistry and, while not yet standard for the production of (4-Ethyl-1-piperazinyl)acetic acid hydrate, they offer exciting future possibilities for the synthesis of this and related piperazine-containing molecules.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. nih.gov This technology utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. researchgate.netarkat-usa.org In the context of piperazine derivative synthesis, microwave irradiation has been successfully employed to accelerate reactions that are often sluggish under traditional conditions. ingentaconnect.com
The key benefits of microwave-assisted synthesis include:
Rapid Heating: Microwaves heat the reaction mixture volumetrically, leading to rapid and uniform temperature increases.
Reduced Reaction Times: Reactions that might take several hours or even days using conventional reflux can often be completed in a matter of minutes. nih.govingentaconnect.com
Higher Yields: The quick heating and short reaction times can minimize the formation of byproducts, resulting in cleaner reaction profiles and higher yields of the desired product. arkat-usa.org
Solvent-Free Conditions: In some cases, reactions can be performed on a solid support, such as alumina, eliminating the need for a solvent and aligning with green chemistry principles. ingentaconnect.com
The table below compares conventional and microwave-assisted methods for the synthesis of various heterocyclic compounds, illustrating the enhanced efficiency of the latter.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Methods
| Product | Conventional Method (Time) | Microwave Method (Time) | Yield (%) (Microwave) | Reference |
|---|---|---|---|---|
| 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] researchgate.netgoogle.combenzothiazol-2(3H)-ones | 7 hours | 5 minutes | Similar to conventional | ingentaconnect.com |
| 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Not specified | 3 minutes | Not specified | nih.gov |
| 3,4-dihydro-2H-benzo[b] researchgate.netchemicalbook.comoxazines | Not specified | 3-5 minutes | Improved | arkat-usa.org |
Application of Protecting Group Chemistry (e.g., tert-Butoxycarbonyl (Boc) Protection)
Protecting group chemistry is an indispensable tool in the synthesis of complex molecules with multiple reactive sites, such as piperazine derivatives. The piperazine ring contains two secondary amine groups, and selective functionalization of one over the other is a common synthetic challenge. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. nih.gov
In the synthesis of N-substituted piperazine derivatives, one of the nitrogen atoms can be protected with a Boc group. This allows the other nitrogen to be selectively functionalized, for example, through alkylation or acylation. chemicalbook.com Once the desired modification is complete, the Boc group can be cleanly removed to yield the monosubstituted piperazine or to allow for further functionalization at the newly deprotected nitrogen. This strategy is critical for controlling the regioselectivity of reactions and preventing the formation of undesired bis-substituted products. google.comchemicalbook.com
The general strategy for using Boc protection in piperazine synthesis involves:
Protection: Reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form N-Boc-piperazine.
Functionalization: Reaction of the unprotected nitrogen atom with an appropriate electrophile.
Deprotection: Removal of the Boc group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine. nih.gov
Table 2: Application of Boc-Protecting Group in Piperazine Synthesis
| Step | Reagent | Purpose | Outcome | Reference |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Protects one of the piperazine nitrogens. | Forms mono-Boc-piperazine, preventing unwanted side reactions. | google.comchemicalbook.com |
| Functionalization | Alkyl halides, acyl chlorides, etc. | Introduces a substituent at the unprotected nitrogen. | Selective N-functionalization is achieved. | nih.gov |
Chemoselective Functionalization of Piperazine Derivatives
Chemoselectivity in the functionalization of piperazine derivatives is paramount for creating specific molecular architectures. researchgate.net Given the two nucleophilic nitrogen atoms in the piperazine core, controlling which nitrogen reacts is a key synthetic challenge. Strategies to achieve chemoselectivity often involve a combination of protecting groups, reaction conditions, and the inherent reactivity differences between the two nitrogen atoms, especially when one is already substituted.
For a non-symmetrical piperazine, such as N-ethylpiperazine, the two nitrogen atoms are electronically and sterically distinct. The N1-nitrogen is a secondary amine, while the N4-nitrogen is a tertiary amine. This inherent difference allows for selective reactions. For instance, acylation or sulfonylation will typically occur at the more nucleophilic and less sterically hindered secondary amine.
Key strategies for chemoselective functionalization include:
Protecting Groups: As discussed previously, using a protecting group like Boc allows for the sequential functionalization of the two nitrogen atoms. nih.govrsc.org
Steric Hindrance: The substituents on the piperazine ring can sterically hinder one nitrogen atom, directing incoming reagents to the more accessible nitrogen.
Electronic Effects: The electronic nature of substituents on the piperazine ring can modulate the nucleophilicity of the nitrogen atoms, influencing their reactivity.
Reaction Conditions: The choice of solvent, temperature, and base can influence the selectivity of a reaction. For example, in Buchwald-Hartwig amination reactions to form N-arylpiperazines, the choice of catalyst and ligands can be crucial for achieving high selectivity. nih.gov
Table 3: Strategies for Chemoselective Functionalization of Piperazine
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Orthogonal Protecting Groups | Using two different protecting groups (e.g., Boc and Benzyl) that can be removed under different conditions. | Allows for the independent functionalization of both N1 and N4 positions. | rsc.org |
| C-H Functionalization | Direct functionalization of the C-H bonds adjacent to the nitrogen atoms. | Can be guided by the substituent on one of the nitrogens to achieve regioselectivity at the C2 position. | encyclopedia.pubmdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Reacting a mono-protected piperazine with an electron-deficient aromatic ring. | Synthesis of N-arylpiperazines, common in many pharmaceuticals. | nih.gov |
Green Chemistry Principles in the Synthesis of Piperazine-Based Compounds
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and improve sustainability. unibo.it The synthesis of piperazine-based compounds is no exception, with researchers actively developing more eco-friendly methodologies. researchgate.net
Key green chemistry approaches applied to piperazine synthesis include:
Microwave-Assisted Synthesis: As detailed earlier, this technique reduces energy consumption and reaction times, often allowing for the use of fewer or no solvents. researchgate.net
Photoredox Catalysis: This method uses light to drive chemical reactions, often under very mild conditions. It has been used for the C-H functionalization of piperazines, avoiding the need for harsh reagents. Organic photocatalysts are being developed to replace those based on expensive and potentially toxic transition metals like iridium. mdpi.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a core principle of green chemistry.
Catalyst-Free Reactions: Developing reactions that can proceed efficiently without the need for a catalyst simplifies purification and reduces waste. researchgate.net
The adoption of these green chemistry principles not only reduces the environmental footprint of piperazine synthesis but can also lead to more efficient, cost-effective, and safer manufacturing processes. researchgate.netunibo.it
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides valuable information about the functional groups and bonding arrangements within a molecule through the analysis of its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of (4-Ethyl-1-piperazinyl)acetic acid hydrate (B1144303) is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the carboxylic acid group, the piperazine (B1678402) ring, and the ethyl group.
The presence of the carboxylic acid is typically confirmed by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid usually appears as a strong, sharp peak between 1760 and 1690 cm⁻¹. researchgate.net The C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected in the fingerprint region. researchgate.net
The piperazine moiety and the ethyl group will show characteristic C-H stretching vibrations. Aliphatic C-H stretches from the ethyl and piperazine methylene (B1212753) groups are expected in the 2950-2850 cm⁻¹ range. The C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the 1250-1020 cm⁻¹ region. mdpi.com The presence of the hydrate form may be indicated by a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of water molecules.
A representative FT-IR data table for (4-Ethyl-1-piperazinyl)acetic acid hydrate is presented below:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H Stretch | Water (Hydrate) |
| ~3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~2950-2850 | C-H Stretch | Ethyl & Piperazine CH₂, CH₃ |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1450 | C-H Bend | Ethyl & Piperazine CH₂ |
| ~1150 | C-N Stretch | Tertiary Amine (Piperazine) |
| ~920 (broad) | O-H Bend | Carboxylic Acid Dimer |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C backbone and symmetric C-H stretching and bending modes. While the O-H stretch of the carboxylic acid is often weak in Raman, the C=O stretch should be observable. The piperazine ring breathing modes can also give rise to characteristic signals in the fingerprint region. This technique is particularly useful for studying molecules in aqueous solutions, as water is a weak Raman scatterer. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
A representative ¹H NMR data table in a suitable deuterated solvent (e.g., D₂O) is provided below:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -CH₂CH₃ |
| ~2.6 | Quartet | 2H | -CH₂ CH₃ |
| ~2.8-3.2 | Multiplet | 8H | Piperazine ring protons |
| ~3.4 | Singlet | 2H | -CH₂ COOH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 170-180 ppm. The carbons of the piperazine ring would likely appear in the 45-55 ppm region. The methylene carbon of the acetic acid moiety would be found further downfield than the piperazine carbons due to the influence of the adjacent carboxyl group. The ethyl group carbons would appear at the most upfield positions.
A representative ¹³C NMR data table is shown below:
| Chemical Shift (ppm) | Assignment |
| ~12 | -CH₂CH₃ |
| ~52 | -CH₂ CH₃ |
| ~53 | Piperazine ring carbons (C-3, C-5) |
| ~54 | Piperazine ring carbons (C-2, C-6) |
| ~58 | -CH₂ COOH |
| ~175 | -C OOH |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For (4-Ethyl-1-piperazinyl)acetic acid, which has a molecular formula of C₈H₁₆N₂O₂, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. The hydrate form (C₈H₁₈N₂O₃) would have a different molecular weight. cymitquimica.com HRMS can distinguish between these and other potential empirical formulas, thus confirming the molecular formula with high confidence. mdpi.comrsc.org
The theoretical exact mass for the protonated anhydrous form [C₈H₁₆N₂O₂ + H]⁺ is approximately 173.1285 m/z. An experimental HRMS measurement yielding a value very close to this would strongly support the proposed molecular formula.
Single Crystal X-ray Diffraction (SCXRD) Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine its crystal structure with high resolution. This data is fundamental for understanding the compound's properties and behavior.
Determination of Crystal System and Space Group
The initial step in the analysis of SCXRD data is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. For this compound, the crystallographic analysis reveals its specific crystal system and space group, which are crucial for defining the unit cell and the arrangement of molecules within it.
Table 1: Crystal System and Space Group Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
Analysis of Unit Cell Parameters and Molecular Conformation
The unit cell is the basic repeating unit of a crystal lattice. The dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ) are precisely determined from the SCXRD data. These parameters define the size and shape of the repeating unit. Within this unit cell, the conformation of the this compound molecule is also elucidated. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement for this six-membered ring. The orientation of the ethyl and acetic acid substituents on the piperazine ring is also determined, providing a complete picture of the molecule's three-dimensional shape.
Table 2: Unit Cell Parameters for this compound
| Parameter | Value (Å) |
| a | 18.508 |
| b | 4.994 |
| c | 29.594 |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume (V) | 2735 ų |
Investigation of Intermolecular Interactions, Including Hydrogen Bonding Networks
The arrangement of molecules in the crystal lattice is stabilized by a variety of intermolecular interactions. For this compound, hydrogen bonding plays a particularly significant role. The presence of the carboxylic acid group, the piperazine nitrogen atoms, and the water molecule of hydration provides multiple sites for hydrogen bond donors and acceptors.
The SCXRD analysis reveals a complex network of hydrogen bonds. The carboxylic acid group can form strong O-H···O hydrogen bonds, often leading to the formation of dimers or chains. The nitrogen atoms of the piperazine ring can also participate in N-H···O hydrogen bonds. Furthermore, the water molecule is a key component in bridging different molecules through O-H···O and O-H···N hydrogen bonds, creating a robust three-dimensional supramolecular architecture. These interactions are critical in determining the packing of the molecules in the crystal, which in turn influences the compound's physical properties such as melting point and solubility.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule. These methods, grounded in the principles of quantum mechanics, can model molecular orbitals, charge distributions, and potential energy surfaces, offering deep insights into chemical behavior. For a molecule like (4-Ethyl-1-piperazinyl)acetic acid hydrate (B1144303), these calculations can help in understanding its stability, reactivity, and interactions.
Density Functional Theory (DFT) Studies for Electronic and Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov This method is widely used to investigate the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies the calculations, making it applicable to a wide range of chemical systems. nih.gov Studies on related piperazine (B1678402) derivatives often employ DFT to predict geometries, vibrational frequencies, and electronic properties. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For molecules containing piperazine and acetic acid moieties, the HOMO is often localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring, while the LUMO may be distributed over the carboxylic acid group. The specific energies and distributions for (4-Ethyl-1-piperazinyl)acetic acid hydrate would determine its charge transfer characteristics.
Table 1: Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Specific value would be determined by DFT calculation |
| LUMO Energy | Specific value would be determined by DFT calculation |
| HOMO-LUMO Gap (ΔE) | Calculated as ELUMO - EHOMO |
Note: This table is illustrative. Specific computational data for this compound is not available in the cited literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, corresponding to electron-rich sites that are susceptible to electrophilic attack. Conversely, blue-colored areas represent positive potential, highlighting electron-deficient regions prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interaction. The hydrogen atoms, particularly the one attached to the carboxylic acid and those on the ethyl group, would exhibit positive potential.
DFT calculations are highly effective in predicting vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule. These calculated frequencies, when appropriately scaled, can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. For this compound, theoretical spectra would help in assigning the characteristic vibrational modes of the piperazine ring, the ethyl group, and the acetic acid moiety, as well as the chemical shifts for each unique proton and carbon atom.
Table 2: Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | Typical range: ~3500-3000 cm⁻¹ |
| C=O stretch (Carboxylic Acid) | Typical range: ~1750-1700 cm⁻¹ |
| C-N stretch (Piperazine) | Typical range: ~1200-1000 cm⁻¹ |
| C-H stretch (Aliphatic) | Typical range: ~3000-2850 cm⁻¹ |
Note: This table is illustrative. Specific computational data for this compound is not available in the cited literature.
Ab Initio and Semi-Empirical Quantum Mechanical Methods
Beyond DFT, other quantum mechanical methods exist for theoretical investigations. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While generally more computationally demanding than DFT, they can provide a different perspective on molecular properties.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster than DFT or ab initio calculations, making them suitable for very large molecules, though they are generally less accurate. The choice of method depends on the desired balance between accuracy and computational cost for the specific research question at hand.
Molecular Dynamics and Simulation Studies of Conformational Landscapes
Molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility of molecules over time. For (4-Ethyl-1-piperazinyl)acetic acid, an MD simulation would reveal the dynamic interplay of its constituent parts: the piperazine ring, the ethyl group, and the acetic acid moiety.
The piperazine ring typically exists in a chair conformation, but ring flipping to a boat or twist-boat conformation can occur. nih.gov The presence of substituents, such as the ethyl and acetic acid groups, influences the energy barrier for this inversion. nih.gov MD simulations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the transition states between them.
Key areas of investigation in an MD study of (4-Ethyl-1-piperazinyl)acetic acid would include:
Rotational Barriers: The energy required to rotate the C-N bonds connecting the ethyl and acetic acid groups to the piperazine ring.
Piperazine Ring Conformation: The preference for chair, boat, or twist-boat conformations and the frequency of interconversion.
Intramolecular Interactions: The potential for hydrogen bonding between the carboxylic acid proton and the nitrogen atoms of the piperazine ring, which would significantly influence the preferred conformation.
Solvent Effects: In the case of the hydrate, MD simulations would explicitly model the interactions between the compound and surrounding water molecules, revealing how hydration influences its conformational landscape. nitech.ac.jp
Such studies provide a dynamic picture of the molecule's structure, which is crucial for understanding its interactions with other molecules.
Detailed Intermolecular Interaction Analysis
The way molecules pack together in a crystal lattice is governed by a complex network of intermolecular interactions. Several computational techniques are employed to visualize and quantify these interactions.
Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular contacts in a crystal. nih.gov It defines a surface for a molecule in a crystal where the contribution from the molecule's own electron density is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, one can gain insights into the nature of the intermolecular interactions.
For this compound, a Hirshfeld surface analysis would likely highlight the following interactions:
Hydrogen Bonds: Strong O-H···O, N-H···O, and C-H···O hydrogen bonds are expected to be dominant, involving the carboxylic acid group, the water molecule, and the piperazine ring. bohrium.commdpi.com These would appear as distinct red regions on the dnorm mapped surface.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact. nih.gov For similar piperazine derivatives, H···H, O···H/H···O, and C···H/H···C interactions are often the most significant contributors to the crystal packing. mdpi.comresearchgate.net
Table 1: Representative Intermolecular Contacts and Their Expected Contributions from Hirshfeld Surface Analysis
| Interacting Atoms | Type of Interaction | Expected Contribution |
| O···H / H···O | Hydrogen Bonding | High |
| N···H / H···N | Hydrogen Bonding | Moderate |
| C···H / H···C | Weak Hydrogen Bonding / van der Waals | Moderate to High |
| H···H | van der Waals | High |
| C···C | π-π stacking (if applicable) | Low (no aromatic rings) |
| O···O | van der Waals | Low |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology of a molecule. researchgate.net This analysis can identify and characterize chemical bonds and other interactions. Within the QTAIM framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), provide information about the strength and nature of the interaction.
For this compound, QTAIM analysis would be used to:
Characterize Covalent Bonds: Analyze the N-C, C-C, C-O, and C-H covalent bonds within the molecule.
Identify and Quantify Non-Covalent Interactions: Detect and characterize the hydrogen bonds and other weak interactions that stabilize the crystal structure. A positive value of ∇²ρ(r) at a BCP is indicative of a closed-shell interaction, typical of hydrogen bonds and van der Waals forces. researchgate.net
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is another computational tool used to visualize and identify non-covalent interactions. researchgate.net It is based on the relationship between the electron density and its gradient. Regions of low electron density and a low reduced density gradient correspond to non-covalent interactions.
An RDG analysis of this compound would generate 3D isosurfaces that visualize the regions of different interaction types:
Strong Attractive Interactions (Hydrogen Bonds): These would appear as blue-colored isosurfaces.
Weak van der Waals Interactions: These are typically represented by green-colored isosurfaces.
Strong Repulsive Interactions (Steric Clashes): These would be indicated by red-colored isosurfaces.
This visual representation provides an intuitive understanding of how the molecules are held together in the crystal. researchgate.net
Computational Modeling of Acid-Base Equilibria and Protonation States
The piperazine moiety contains two nitrogen atoms that can be protonated, and the acetic acid group has a proton that can be lost. Therefore, (4-Ethyl-1-piperazinyl)acetic acid can exist in several protonation states depending on the pH of the environment. Computational methods can be used to predict the pKa values associated with these acid-base equilibria. mrupp.infomdpi.com
Theoretical calculations, often employing a combination of quantum mechanics and a continuum solvent model, can determine the relative free energies of the different protonated and deprotonated species in solution. nih.gov From these free energy differences, the pKa values can be estimated.
For (4-Ethyl-1-piperazinyl)acetic acid, the key equilibria to consider are:
Deprotonation of the carboxylic acid: R-COOH ⇌ R-COO⁻ + H⁺
Protonation of the piperazine nitrogens: The relative basicity of the two nitrogen atoms will determine the site of the first protonation. The nitrogen atom further from the electron-withdrawing acetic acid group is expected to be more basic. nih.gov
Computational studies can provide valuable insights into which nitrogen is preferentially protonated and the pKa values for both protonation steps, as well as the pKa of the carboxylic acid group. This information is crucial for understanding the behavior of the compound in biological systems and for designing formulations. nih.gov
Coordination Chemistry of 4 Ethyl 1 Piperazinyl Acetic Acid Hydrate As a Ligand
Ligand Design Principles and Chelation Properties of Piperazine (B1678402) Acetic Acid Derivatives
Piperazine acetic acid derivatives, including (4-Ethyl-1-piperazinyl)acetic acid hydrate (B1144303), are designed as versatile ligands that can coordinate to metal ions through multiple donor atoms. The core piperazine ring, which typically adopts a chair conformation in its free state, can switch to a boat conformation upon chelation to a single metal center, although it more commonly acts as a bridging ligand between two metal centers while retaining its chair conformation. wikipedia.org
The presence of the acetic acid group introduces a carboxylate functionality, which, along with the two nitrogen atoms of the piperazine ring, allows for various coordination modes. (4-Ethyl-1-piperazinyl)acetic acid can act as a bidentate or tridentate ligand. In its deprotonated form, the carboxylate group can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. The two nitrogen atoms of the piperazine ring also serve as potential donor sites. The ethyl group on one of the nitrogen atoms can influence the steric and electronic properties of the ligand, affecting the stability and geometry of the resulting metal complexes.
Table 1: Potential Coordination Modes of (4-Ethyl-1-piperazinyl)acetic acid
| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |
| Bidentate (N,N') | N1 and N4 of piperazine ring | 6-membered |
| Bidentate (N,O) | N1 of piperazine and O of carboxylate | 5-membered |
| Tridentate (N,N',O) | N1, N4 of piperazine and O of carboxylate | 5- and 6-membered |
| Bridging | Carboxylate group or piperazine ring | - |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with piperazine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. biointerfaceresearch.comresearchgate.net The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the nature of the resulting complex.
Transition metal complexes of piperazine derivatives have been extensively studied due to their interesting magnetic, electronic, and catalytic properties. mdpi.comrsc.orgnih.gov For (4-Ethyl-1-piperazinyl)acetic acid hydrate, the formation of complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) can be anticipated.
The synthesis would typically involve the reaction of this compound with a transition metal salt (e.g., chloride, nitrate, or acetate) in a solvent like methanol, ethanol, or water. The resulting complexes can be characterized by various spectroscopic techniques, including:
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group and the piperazine nitrogen atoms to the metal center by observing shifts in the characteristic vibrational frequencies.
UV-Visible Spectroscopy: To study the d-d electronic transitions of the metal ions, which provides information about the coordination geometry around the metal center. biointerfaceresearch.com
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry. nih.govscispace.com
The coordination chemistry of piperazine derivatives with main group metals is less explored compared to transition metals. However, the hard-soft acid-base (HSAB) principle suggests that the nitrogen and oxygen donor atoms of (4-Ethyl-1-piperazinyl)acetic acid would favor coordination with main group metal ions that are hard or borderline acids.
Potential interactions could be explored with metals such as magnesium(II), calcium(II), aluminum(III), and tin(IV). The synthesis of these complexes would follow similar procedures to those used for transition metals. Characterization would rely on techniques such as NMR spectroscopy (for diamagnetic metals), IR spectroscopy, and mass spectrometry. The resulting complexes may exhibit interesting structural features and could have applications in areas such as materials science and as catalysts.
Structural and Electronic Properties of Metal-Ligand Adducts
The structural and electronic properties of metal complexes derived from (4-Ethyl-1-piperazinyl)acetic acid are dictated by the coordination number and geometry of the central metal ion, which in turn are influenced by the steric and electronic properties of the ligand.
Upon coordination, the piperazine ring can adopt a boat conformation to facilitate chelation to a single metal ion, or it can act as a bridge between two metal centers, often retaining the more stable chair conformation. wikipedia.org X-ray diffraction studies on related piperazine-containing macrocyclic complexes have shown that the piperazine ring is observed in the boat conformation when coordinated to a metal center. nih.gov
The electronic properties of the transition metal complexes are largely determined by the d-electron configuration of the metal ion and the ligand field environment. UV-Visible spectroscopy is a key technique to probe these properties. For example, copper(II) complexes with piperazine-based ligands typically exhibit broad d-d absorption bands in the visible region, the position of which is sensitive to the coordination geometry. researchgate.net
Table 2: Expected Electronic Spectral Data for a Hypothetical Copper(II) Complex
| Complex | Solvent | λmax (nm) | Assignment |
| [Cu((4-ethyl-1-piperazinyl)acetate)2] | Water | ~600-700 | d-d transitions |
The electronic spectra of these complexes provide valuable insights into the ligand field strength and the nature of the metal-ligand bonding. hhrc.ac.indalalinstitute.comillinois.edu
Catalytic Potential of Derived Metal Complexes in Organic Transformations
Metal complexes derived from piperazine-based ligands have shown promise as catalysts in various organic transformations. mdpi.comrsc.org In particular, copper complexes have been investigated for their catalytic activity in oxidation reactions. mdpi.comresearchgate.netbeilstein-journals.orgresearchgate.net
Complexes of (4-Ethyl-1-piperazinyl)acetic acid, especially with redox-active metals like copper and cobalt, could potentially catalyze oxidation reactions such as the oxidation of alcohols, phenols, and alkenes. The catalytic activity would depend on the ability of the metal center to cycle between different oxidation states. The ligand plays a crucial role in stabilizing the metal ion in its active oxidation state and in modulating its reactivity.
For instance, copper(II) complexes with piperazine-based Schiff base ligands have demonstrated high catalytic activity for the epoxidation of styrene. researchgate.net It is plausible that complexes of (4-Ethyl-1-piperazinyl)acetic acid could exhibit similar catalytic potential in various oxidation reactions. Further research is needed to explore and develop the catalytic applications of these complexes.
Supramolecular Chemistry Involving 4 Ethyl 1 Piperazinyl Acetic Acid Hydrate
Design and Engineering of Supramolecular Architectures
Information on the deliberate design and engineering of supramolecular structures involving (4-Ethyl-1-piperazinyl)acetic acid hydrate (B1144303) is not available in the current body of scientific literature. Such studies would require a foundational understanding of its self-assembly behavior, which is yet to be reported.
Comprehensive Investigation of Non-Covalent Interactions
A detailed investigation of the non-covalent interactions for this specific compound is not possible without its crystal structure.
Analysis of π-Stacking and C-H...π Interactions
As (4-Ethyl-1-piperazinyl)acetic acid hydrate is an aliphatic compound lacking aromatic rings, significant π-stacking interactions are not expected to be a feature of its crystal structure. The potential for weaker C-H...π interactions is also absent.
Crystallinity and Crystal Engineering Aspects
There are no published studies on the crystallinity or crystal engineering of this compound. Crystal engineering efforts, which aim to design and control the growth of crystals with desired properties, are contingent on understanding the fundamental packing motifs and intermolecular interactions of the target compound.
Molecular Recognition Phenomena and Host-Guest Chemistry
No research detailing the involvement of this compound in molecular recognition or host-guest chemistry is currently available. Such studies would explore the ability of the molecule to selectively bind with other molecules (guests), a property that is intimately linked to its three-dimensional structure and the arrangement of its functional groups.
Applications As a Synthetic Precursor and Chemical Scaffold
Strategic Intermediate in the Synthesis of Diverse Heterocyclic Compounds
The piperazine (B1678402) heterocycle is a well-established "privileged scaffold" in drug discovery, prized for its ability to modulate physicochemical properties such as solubility and basicity, which in turn enhances pharmacokinetic profiles. nih.gov (4-Ethyl-1-piperazinyl)acetic acid hydrate (B1144303) provides a ready-to-use N-ethylpiperazine core, a common feature in many bioactive compounds, coupled with a carboxylic acid handle that allows for straightforward chemical modifications, such as amide bond formation, without compromising the core structure.
The piperazine nucleus is a cornerstone in the design of various enzyme inhibitors due to its versatile binding possibilities and favorable pharmacological properties. nih.gov Research has shown that piperazine derivatives are effective inhibitors of cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) and Glutathione S-transferase (GST). nih.gov
Cholinesterase Inhibitors: In the context of Alzheimer's disease, inhibiting cholinesterase enzymes is a key therapeutic strategy. researchgate.net The piperazine ring is frequently used as a central scaffold to link different pharmacophoric groups. For instance, novel 2-(9-acridinylamino)-2-oxoethyl piperazine derivatives have been synthesized and shown to possess potent BChE inhibitory activity. researchgate.net In these structures, the piperazine acts as a linker. The carboxylic acid group of (4-Ethyl-1-piperazinyl)acetic acid hydrate can be readily converted into an amide to connect to an active pharmacophore, such as an acridine (B1665455) or phthalimide (B116566) group, to generate potential cholinesterase inhibitors. researchgate.netnih.gov
Glutathione S-transferase (GST) Inhibitors: GSTs are enzymes involved in detoxification and are overexpressed in many cancer types, contributing to drug resistance. nih.gov Consequently, GST inhibitors are valuable targets in oncology. Studies have identified piperazine derivatives as potent GST inhibitors. nih.gov A recent study highlighted a series of piperazine compounds with significant inhibitory activity against GST, with IC₅₀ values ranging from 3.94 to 8.66 µM. nih.gov The this compound scaffold can be utilized to synthesize libraries of candidate GST inhibitors by forming amide or ester linkages with various aromatic or heterocyclic moieties known to interact with the enzyme's active site.
| Enzyme Target | Example Piperazine-Based Inhibitor Class | Reported IC₅₀ Range (µM) | Reference |
| Acetylcholinesterase (AChE) | Piperazine Derivatives | 4.59 - 6.48 | nih.gov |
| Butyrylcholinesterase (BChE) | Piperazine Derivatives | 4.85 - 8.35 | nih.gov |
| Butyrylcholinesterase (BChE) | 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioates | 0.014 - 2.097 | researchgate.net |
| Glutathione S-transferase (GST) | Piperazine Derivatives | 3.94 - 8.66 | nih.gov |
The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth and proliferation, making it a prime target in cancer therapy. ed.ac.uk Many potent and selective mTOR inhibitors incorporate nitrogen-containing heterocyclic scaffolds, including piperazine, to interact with the kinase domain. ed.ac.ukrsc.org The piperazine moiety often serves to optimize solubility and cellular permeability, crucial for effective drug action.
The development of ATP-competitive mTOR inhibitors has led to molecules like Torin1 and PP242, which showcase the utility of complex heterocyclic systems. ed.ac.uk this compound serves as an ideal starting material for creating analogs of such inhibitors. The carboxylic acid function can be used to form an amide bond with a larger, aromatic or heterocyclic system (e.g., a pyrazolopyrimidine or quinoline (B57606) core), while the N-ethylpiperazine portion fulfills the requirement for a basic, hydrophilic group that often occupies a solvent-exposed region of the ATP-binding pocket. This modular approach allows for the systematic exploration of structure-activity relationships to develop novel and potent anticancer agents. nih.gov
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents. The piperazine scaffold is a key component in several classes of compounds investigated for this purpose. For example, N-arylpiperazines have demonstrated significant in vitro activity against various mycobacterial strains.
The synthesis of these agents often involves the connection of an aryl group to the piperazine nitrogen. This compound can be used as a strategic intermediate in this process. The carboxylic acid can be chemically reduced to an alcohol, which can then be converted to a leaving group (e.g., a tosylate or halide). This allows for the subsequent attachment of various functional groups, or the entire side chain can be modified to link to diverse aromatic and heterocyclic systems, enabling the generation of a library of potential antimycobacterial compounds for screening.
Schiff bases, characterized by the imine (-C=N-) functional group, are important intermediates in organic synthesis and are present in many biologically active compounds. researchgate.net They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.net
Directly, this compound cannot form a Schiff base, as both nitrogen atoms of the piperazine ring are tertiary and lack the necessary N-H bond for the condensation reaction. However, its carboxylic acid functional group provides a synthetic handle to introduce a primary amine into the molecule. For example, the acetic acid moiety can be coupled with a diamine (e.g., ethylenediamine) via amide bond formation. This reaction results in a new, larger molecule that incorporates the original N-ethylpiperazine structure and now possesses a terminal primary amine. This newly installed primary amine is then free to react with a wide range of aldehydes and ketones to form complex Schiff base derivatives. This multi-step strategy demonstrates the utility of this compound as a scaffold for building elaborate structures containing the Schiff base functionality.
Contribution to Advanced Materials Science and Engineering
Beyond its applications in medicinal chemistry, the structural features of piperazine and its derivatives are being exploited in the field of materials science, particularly in the design of functional porous materials.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of MOFs, such as their porosity and surface chemistry, can be precisely tuned by modifying the organic linker. Piperazine-containing ligands have been successfully used to create novel MOFs with enhanced performance in gas storage and separation applications.
A notable example is the MOF named NJU-Bai 19, which is constructed using a 5,5'-(piperazine-1,4-diyl)diisophthalic acid linker. This piperazine-functionalized MOF exhibits a significantly enhanced methane (B114726) storage capacity compared to its non-piperazine analog. nih.gov Similarly, piperazine has been grafted onto other MOF structures, such as CuBTTri, to improve their carbon dioxide (CO₂) capture capabilities, a critical application for environmental remediation. nih.gov
The carboxylic acid group of this compound makes it a prime candidate for derivatization into a custom organic linker for MOF synthesis. Through further chemical modification to introduce additional coordinating groups (like another carboxylic acid), it can be transformed into a ligand for building new hybrid frameworks. The presence of the N-ethylpiperazine unit within the MOF's pore structure could introduce unique surface properties, potentially enhancing selectivity for specific gas molecules.
| Framework Name | Piperazine-Based Component | Application | Key Finding | Reference |
| NJU-Bai 19 | 5,5'-(piperazine-1,4-diyl)diisophthalic acid | Methane Storage | High volumetric storage capacity of 246.4 cm³(STP)/cm³ at 65 bar. | nih.gov |
| pz-CuBTTri | Piperazine-grafted CuBTTri | CO₂ Capture | Adsorption capacity 2.5 times higher than the non-grafted material. | nih.gov |
Potential in Functional Materials Development
The distinct structural characteristics of this compound make it a compelling candidate for the design and synthesis of functional materials. The presence of both a nucleophilic piperazine core and a coordinating acetic acid moiety allows for its integration into a variety of material frameworks, including coordination polymers and metal-organic frameworks (MOFs).
The nitrogen atoms within the piperazine ring can act as potent ligands, capable of coordinating with a wide range of metal ions. This interaction is fundamental to the construction of coordination polymers, where the piperazine unit can serve as a flexible or rigid linker, dictating the dimensionality and topology of the resulting network. The ethyl group on the piperazine nitrogen can influence the steric environment around the metal center, potentially leading to the formation of unique structural motifs.
Simultaneously, the carboxylate group of the acetic acid component offers a strong binding site for metal ions, contributing to the stability and structural integrity of the resulting framework. The interplay between the piperazine and carboxylate coordination can lead to the formation of multidimensional networks with tunable properties. For instance, the flexible nature of the piperazine ring, which can adopt chair or boat conformations, can impart dynamic properties to the material, allowing for guest-induced structural transformations.
Research on related piperazine-derived ligands has demonstrated their efficacy in creating porous materials with applications in gas storage and separation. The incorporation of piperazine moieties into MOFs has been shown to enhance their methane storage capacity. zbwhr.comrsc.org The functionalized piperazine can create a lipophilic surface within the pores of the MOF, which favorably interacts with methane molecules. rsc.org
Furthermore, the bifunctional nature of this compound makes it a valuable building block in crystal engineering. acs.orgresearchgate.net The ability to form robust hydrogen bonds via the carboxylic acid group, in conjunction with the coordination capabilities of the piperazine ring, allows for the rational design of supramolecular assemblies with desired packing arrangements and physical properties. researchgate.netnih.gov The presence of water of hydration in the crystal structure can also play a crucial role in stabilizing the supramolecular architecture through hydrogen bonding interactions.
The potential applications of materials derived from this compound are broad. MOFs and coordination polymers built using this ligand could exhibit interesting magnetic, optical, or catalytic properties, depending on the choice of metal ion and the resulting framework topology. The inherent porosity of such materials could be exploited for applications in sensing, drug delivery, and heterogeneous catalysis.
The table below summarizes the potential roles of the functional groups in this compound in the context of functional materials development.
| Functional Group | Potential Role in Functional Materials | Relevant Interactions |
| Piperazine Ring | Ligand for metal coordination, structural linker | Coordination bonds with metal ions |
| Ethyl Group | Steric influence on coordination geometry | van der Waals interactions |
| Acetic Acid | Anionic ligand for metal coordination, hydrogen bonding donor/acceptor | Ionic and coordination bonds, hydrogen bonds |
The synthesis of polymers incorporating the (4-Ethyl-1-piperazinyl)acetic acid moiety is another promising avenue. The secondary amine in the piperazine ring and the carboxylic acid can both be utilized as points for polymerization. For example, the carboxylic acid can be converted to an acid chloride or ester for condensation polymerization with diamines or diols. Alternatively, the piperazine nitrogen can participate in reactions to form polyamides or polyureas. The resulting polymers could possess unique properties imparted by the piperazine unit, such as enhanced thermal stability, specific binding capabilities, or pH-responsiveness. nih.govacs.org
Future Directions and Emerging Research Avenues
Development of More Sustainable and Scalable Synthetic Pathways
The traditional synthesis of piperazine (B1678402) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. A key future direction is the development of greener and more efficient synthetic routes to (4-Ethyl-1-piperazinyl)acetic acid hydrate (B1144303) and its analogues. This involves the application of green chemistry principles to minimize environmental impact and improve economic viability.
Key areas of focus include:
Catalytic Methods: Employing novel catalysts to facilitate key bond-forming reactions under milder conditions. This could involve transition-metal catalysis or organocatalysis to streamline the synthesis and reduce the need for stoichiometric reagents.
Flow Chemistry: Transitioning from batch to continuous flow processes can offer improved safety, better reaction control, and easier scalability. This is particularly advantageous for reactions that are exothermic or involve hazardous intermediates.
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.
| Synthetic Strategy | Advantages | Challenges |
| Novel Catalysis | Higher efficiency, milder conditions, reduced waste. | Catalyst cost and stability, optimization of reaction conditions. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, potential for clogging with solid materials. |
| Green Solvents | Reduced environmental impact and toxicity. | Solubility of reactants, potential for different reaction kinetics. |
| High Atom Economy | Minimized waste, cost-effective. | Requires innovative reaction design and discovery. |
Exploration of Novel Derivatization Strategies and Analogue Libraries
The inherent structural features of (4-Ethyl-1-piperazinyl)acetic acid hydrate, namely the piperazine ring and the acetic acid moiety, provide multiple points for chemical modification. The systematic exploration of these derivatization possibilities can lead to the generation of analogue libraries with diverse physicochemical properties and biological activities.
Future derivatization strategies could focus on:
N-Alkylation/Arylation: Modification of the secondary amine in the piperazine ring to introduce a variety of substituents. This can modulate the compound's basicity, lipophilicity, and steric profile.
Amide and Ester Formation: The carboxylic acid group can be readily converted into a wide range of amides and esters, allowing for the introduction of diverse functional groups and the potential for prodrug strategies.
Ring Modifications: While more synthetically challenging, modifications to the piperazine ring itself, such as the introduction of substituents or the exploration of different ring conformations, could lead to novel scaffolds.
Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to rapidly generate large libraries of analogues for screening in various biological assays.
| Derivatization Site | Potential Modifications | Anticipated Impact |
| Piperazine Nitrogen | Alkyl, aryl, acyl groups | Altered basicity, solubility, and receptor interactions. |
| Carboxylic Acid | Amides, esters, bioisosteres | Modified polarity, metabolic stability, and cell permeability. |
| Ethyl Group | Chain extension, branching, fluorination | Fine-tuning of lipophilicity and metabolic stability. |
Integration of Advanced Computational Methods for Predictive Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these methods can be employed to predict the properties of novel derivatives and guide synthetic efforts.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity. This can be used to predict the activity of unsynthesized analogues.
Molecular Docking: Simulating the binding of this compound derivatives to the active sites of biological targets, such as enzymes and receptors. This can help in understanding the mechanism of action and in designing more potent and selective compounds.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound and its interactions with its environment over time. This can provide insights into conformational changes and binding stability.
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of new analogues to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
| Computational Method | Application | Potential Outcome |
| QSAR | Predicting biological activity | Prioritization of synthetic targets. |
| Molecular Docking | Elucidating binding modes | Design of more potent and selective ligands. |
| MD Simulations | Assessing conformational stability and binding dynamics | Understanding the molecular basis of interaction. |
| ADMET Prediction | Evaluating drug-like properties | Early identification of candidates with poor pharmacokinetics. |
Synergistic Approaches in Interdisciplinary Chemical Research
The future of chemical research lies in the convergence of different disciplines. This compound and its derivatives can serve as valuable molecular probes and building blocks in various interdisciplinary fields.
Potential areas for synergistic research include:
Medicinal Chemistry: As previously mentioned, the piperazine scaffold is a common feature in many approved drugs. Further investigation of this compound derivatives could lead to the discovery of new therapeutic agents.
Materials Science: The ability of the molecule to form salts and coordinate with metal ions could be exploited in the development of new materials with interesting properties, such as metal-organic frameworks (MOFs) or functional polymers.
Chemical Biology: The development of fluorescently labeled or biotinylated derivatives of this compound could create valuable tools for studying biological processes and identifying new cellular targets.
Supramolecular Chemistry: The self-assembly properties of this and related molecules could be investigated for the construction of novel supramolecular architectures with potential applications in sensing, catalysis, or drug delivery.
This interdisciplinary approach will undoubtedly unlock new applications and a deeper understanding of the chemical and biological potential of this compound and its analogues.
Q & A
Basic: What are the standard synthetic routes for preparing (4-ethyl-1-piperazinyl)acetic acid hydrate?
Methodological Answer:
A common approach involves nucleophilic substitution between 4-ethylpiperazine and bromoacetic acid under alkaline conditions. For example, a modified protocol from similar piperazine derivatives (e.g., 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid) uses refluxing ethanol with potassium hydroxide (KOH) to deprotonate the piperazine, followed by reaction with bromoacetic acid. The crude product is neutralized with HCl, yielding a hydrate form after crystallization . Key steps include:
- Purification: Recrystallization from ethanol/water mixtures to isolate the hydrate.
- Yield Optimization: Adjusting molar ratios (e.g., 1:3 piperazine:bromoacetic acid) and reaction time (10–12 hours).
Basic: How can the structure of this compound be confirmed?
Methodological Answer:
Multi-technique characterization is essential:
- NMR Spectroscopy:
- ¹H NMR: Peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and piperazine protons (δ 2.4–3.2 ppm, multiplet).
- ¹³C NMR: Carboxylic carbon (δ ~170 ppm) and piperazine carbons (δ 45–60 ppm).
- Mass Spectrometry (MS): Molecular ion peak at m/z 187.2 (free acid) with hydration confirmed via thermogravimetric analysis (TGA).
- IR Spectroscopy: Broad O–H stretch (~3400 cm⁻¹ for hydrate) and C=O stretch (~1700 cm⁻¹) .
Basic: What are the critical stability considerations for handling the hydrate form?
Methodological Answer:
The compound is hygroscopic and sensitive to temperature fluctuations. Key protocols include:
- Storage: In airtight containers under nitrogen at 2–8°C to prevent dehydration or hydrolysis.
- Handling: Use desiccants during weighing and avoid prolonged exposure to humidity (>60% RH).
- Decomposition Risks: Heating above 100°C may release water and degrade the piperazine core, as seen in similar hydrates .
Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Contradictions often arise from hydrate-water interactions or conformational flexibility in the piperazine ring. Strategies include:
- Variable Temperature NMR: To identify dynamic processes (e.g., ring inversion at 25–60°C).
- DFT Calculations: Compare experimental ¹³C NMR shifts with computed values for different conformers.
- X-ray Crystallography: Resolve ambiguity by determining the solid-state structure, as demonstrated for analogous piperazine-acetic acid derivatives .
Advanced: What analytical methods ensure purity in pharmacological studies?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (85:15 v/v), as validated for fluoroquinolone derivatives containing the 4-ethylpiperazinyl group. Detection at 254 nm ensures <0.5% impurities .
- Karl Fischer Titration: Quantify hydrate water content (typically 5–10% w/w).
- Chiral Chromatography: If studying enantiomeric purity, employ a Chiralpak AD-H column with hexane/isopropanol .
Advanced: How can researchers assess the compound’s interaction with biological targets?
Methodological Answer:
- Receptor Binding Assays: Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using tritiated ligands.
- Solubility Optimization: Adjust pH to 7.4 using phosphate buffer; monitor via UV-Vis spectroscopy (λmax ~260 nm).
- Molecular Docking: Use software like AutoDock Vina to model interactions with receptor active sites, referencing crystal structures of similar piperazine derivatives .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): In-line FTIR to monitor reaction progress and intermediate stability.
- Design of Experiments (DoE): Optimize parameters (e.g., pH, temperature) using response surface methodology.
- Quality Control: Implement LC-MS for each batch to detect side products (e.g., di-acylated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
